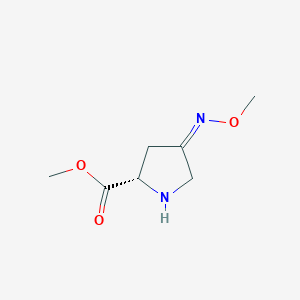
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale chiral separation techniques. For example, the separation of chiral intermediates using Gaussian calculation and crystallization methods has been developed for the production of similar compounds . These methods ensure high yield and purity, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Applications De Recherche Scientifique
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a chiral ligand, binding to enzymes and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: Used as an intermediate for dipeptidyl peptidase IV inhibitors.
(2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An intermediate for the anti-HCV drug Velpatasvir.
Uniqueness
(S)-Methyl 4-(methoxyimino)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which make it a valuable compound for asymmetric synthesis and chiral separation techniques. Its versatility in various chemical reactions and applications in different fields further highlight its importance.
Propriétés
Formule moléculaire |
C7H12N2O3 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
methyl (2S,4Z)-4-methoxyiminopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-11-7(10)6-3-5(4-8-6)9-12-2/h6,8H,3-4H2,1-2H3/b9-5-/t6-/m0/s1 |
Clé InChI |
IOVCVSSMMASCMX-OHGWLYEESA-N |
SMILES isomérique |
COC(=O)[C@@H]1C/C(=N/OC)/CN1 |
SMILES canonique |
COC(=O)C1CC(=NOC)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12873959.png)
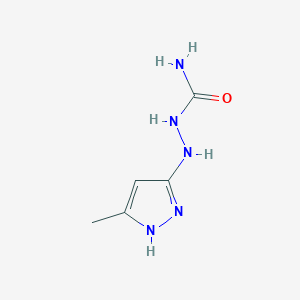

![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)

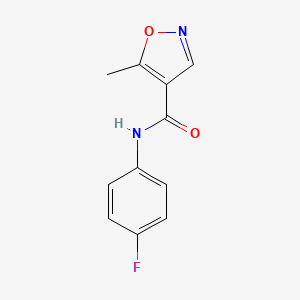
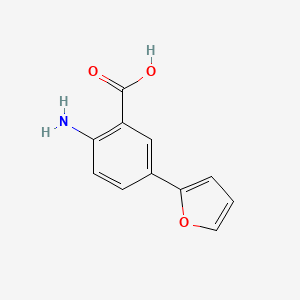
![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)

![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
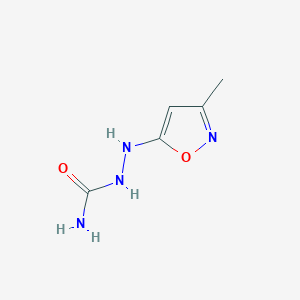
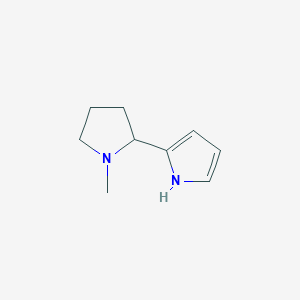
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
